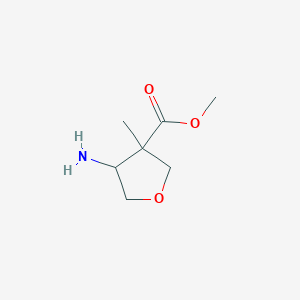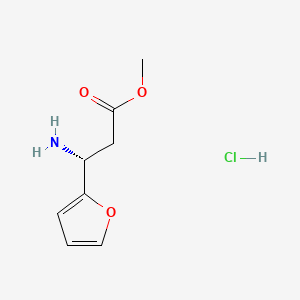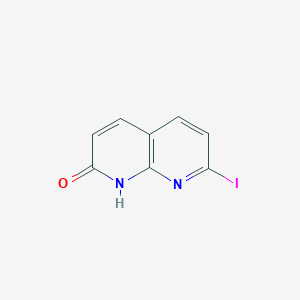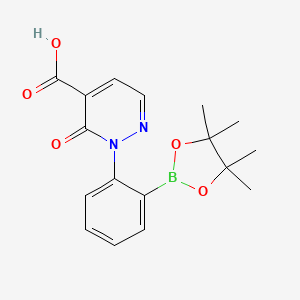
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The trifluoromethyl group attached to the thiazole ring enhances the compound’s chemical stability and reactivity, making it a valuable entity in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure higher yields and purity .
Analyse Des Réactions Chimiques
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines .
Applications De Recherche Scientifique
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethyl)thiazol-4-yl)ethanone can be compared with other thiazole derivatives such as:
2-(Trifluoromethyl)thiazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)thiazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Thiazolidine: A reduced form of thiazole, exhibiting different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and ethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C6H4F3NOS |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)4-2-12-5(10-4)6(7,8)9/h2H,1H3 |
Clé InChI |
QHZYPJCBVPYHID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CSC(=N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;5-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-[(E)-2-[4-[2-(3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13656807.png)

![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
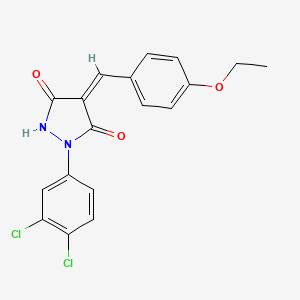
![2-Chloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B13656851.png)
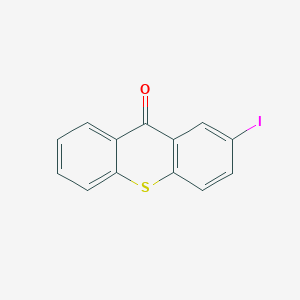


![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
